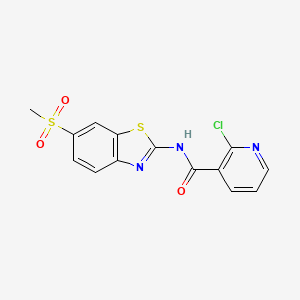

![molecular formula C17H17FN4O2S B2899275 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210838-58-6](/img/structure/B2899275.png)

2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

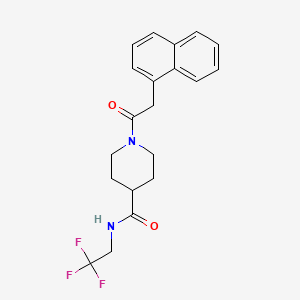

This compound is a derivative of benzimidazole and piperazine . It has a molecular weight of 377.4 . The compound is stored at a temperature between 28°C .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including this compound, involves the condensation of benzimidazole nuclei with various substituted piperazines . The yield of the synthesis process was reported to be 57% .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring and a piperazine ring, which are connected by a sulfonyl group . The compound also contains a fluorophenyl group .Physical And Chemical Properties Analysis

The compound has a melting point of 162–165 °C . The IR ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Mechanism of Action

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Related compounds have been shown to inhibit ents in a selective manner . This suggests that the compound might interact with its targets by binding to them and inhibiting their function.

Biochemical Pathways

Inhibition of these transporters can affect nucleotide synthesis and adenosine function, potentially impacting multiple biochemical pathways .

Pharmacokinetics

The molecular weight of a similar compound is provided , which can influence its pharmacokinetic properties. A lower molecular weight often contributes to better absorption and distribution.

Result of Action

Inhibition of ents can lead to decreased nucleoside transport, which can affect nucleotide synthesis and adenosine function .

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is its high potency and selectivity. This compound exhibits potent inhibitory activity against specific enzymes and receptors, making it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole. One potential direction is the development of new drugs based on this compound. Researchers can modify the structure of this compound to improve its pharmacokinetic and pharmacodynamic properties. Another potential direction is the study of the mechanism of action of this compound in more detail. Researchers can use various techniques, such as X-ray crystallography and molecular modeling, to elucidate the binding interactions between this compound and its target enzymes and receptors. Finally, researchers can explore the potential applications of this compound in other disease areas, such as infectious diseases and autoimmune disorders.

Synthesis Methods

The synthesis of 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves the reaction of 4-((4-fluorophenyl)sulfonyl)piperazine with 1H-benzo[d]imidazole in the presence of a suitable catalyst. The reaction is typically carried out under reflux in a polar solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has been extensively studied for its potential applications in drug discovery. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors that are implicated in these diseases.

properties

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2S/c18-13-5-7-14(8-6-13)25(23,24)22-11-9-21(10-12-22)17-19-15-3-1-2-4-16(15)20-17/h1-8H,9-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPIDUNNXCSWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2899192.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2899196.png)

![N-[(4-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2899197.png)

![Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2899206.png)

![2-(4-fluorophenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2899210.png)

![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2899212.png)